Chloroquinoxaline sulfonamide

Catalog No.
S523562
CAS No.
97919-22-7
M.F
C14H11ClN4O2S
M. Wt
334.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloroquinoxaline sulfonamide

CAS Number

97919-22-7

Product Name

Chloroquinoxaline sulfonamide

IUPAC Name

4-amino-N-(5-chloroquinoxalin-2-yl)benzenesulfonamide

Molecular Formula

C14H11ClN4O2S

Molecular Weight

334.8 g/mol

InChI

InChI=1S/C14H11ClN4O2S/c15-11-2-1-3-12-14(11)17-8-13(18-12)19-22(20,21)10-6-4-9(16)5-7-10/h1-8H,16H2,(H,18,19)

InChI Key

CTSNHMQGVWXIEG-UHFFFAOYSA-N

SMILES

Array

solubility

H2O < 1 (mg/mL)
pH 4 Acetate buffer < 1 (mg/mL)
pH 9 Carbonate buffer 10 - 12 (mg/mL)
0.1 N HCl < 1 (mg/mL)
0.1 N NaOH 25 - 30 (mg/mL)
MeOH 5 - 7 (mg/mL)
EtOH (95%) 4 - 6 (mg/mL)
DMSO > 50 (mg/mL)

Synonyms

5-chloroquinoxaline-2-sulfanilamide, chloroquinoxaline sulfonamide, chlorsulfaquinoxaline, NSC-339004

Canonical SMILES

C1=CC2=NC(=CN=C2C(=C1)Cl)NS(=O)(=O)C3=CC=C(C=C3)N

The exact mass of the compound Chlorsulfaquinoxaline is 334.0291 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as h2o < 1 (mg/ml)ph 4 acetate buffer < 1 (mg/ml)ph 9 carbonate buffer 10 - 12 (mg/ml)0.1 n hcl < 1 (mg/ml)0.1 n naoh 25 - 30 (mg/ml)meoh 5 - 7 (mg/ml)etoh (95%) 4 - 6 (mg/ml)dmso > 50 (mg/ml). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 339004. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Sulfanilamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

N-(6-chloroquinoxalin-2-yl)benzenesulfonamide (CAS 97919-22-7) is a heterocyclic sulfonamide belonging to the quinoxaline class of compounds. This structural class is a recognized pharmacophore extensively investigated for its wide range of biological activities, most notably as potent inhibitors of carbonic anhydrase (CA) isoenzymes. The specific substitution pattern on the quinoxaline core, such as the placement of a halogen at the 6-position, is a critical determinant of both the compound's inhibitory potency and its selectivity profile across different CA isoforms, making it a valuable tool for structure-activity relationship (SAR) studies and targeted biochemical assays.

In the context of carbonic anhydrase inhibition, minor structural changes to the quinoxaline sulfonamide scaffold result in non-interchangeable functional outcomes. Substituting the 6-chloro group with other halogens (e.g., fluorine, bromine) or moving it to a different position (e.g., 7-chloro) can significantly alter binding affinities (Ki values) and the isoform selectivity profile (e.g., hCA II vs. hCA IV). Furthermore, the synthetic accessibility of this specific isomer is tied to the regioselectivity of nucleophilic substitution on its readily available precursor, 2,6-dichloroquinoxaline. Attempting to substitute with a different isomer may require a less common or more costly starting material, impacting project feasibility and cost. Therefore, for reproducible SAR studies or assays targeting specific CA isoforms, procuring this exact CAS number is critical to avoid unpredictable shifts in biological activity and ensure synthetic tractability.

Over 2-Fold Enhancement in Potency Against hCA II vs. Unsubstituted Core Compound

The addition of a chloro group at the 6-position of the quinoxaline ring provides a distinct, quantitative improvement in inhibitory potency against the widespread human carbonic anhydrase isoform II (hCA II). In a direct comparative study, N-(6-chloroquinoxalin-2-yl)benzenesulfonamide demonstrated an inhibition constant (Ki) of 12 nM against hCA II, representing more than double the potency of the unsubstituted parent compound, N-(quinoxalin-2-yl)benzenesulfonamide (Ki = 25 nM).

Evidence DimensionInhibition Constant (Ki) vs. hCA II
Target Compound Data12 nM
Comparator Or BaselineN-(quinoxalin-2-yl)benzenesulfonamide (unsubstituted analog): 25 nM
Quantified Difference2.08x higher potency
ConditionsIn vitro enzyme inhibition assay against human carbonic anhydrase II.

This increased potency allows for the use of lower compound concentrations in assays, reducing material consumption and minimizing potential off-target effects.

Demonstrates Equivalent Potency to Acetazolamide Against hCA II with a Differentiated Isoform Selectivity Profile

While demonstrating identical high potency against the key isoform hCA II (Ki = 12 nM) as the clinical benchmark Acetazolamide (Ki = 12 nM), N-(6-chloroquinoxalin-2-yl)benzenesulfonamide offers a distinct selectivity profile. The target compound is approximately 1.5-fold more potent against the membrane-bound isoform hCA IV (Ki = 45 nM) compared to Acetazolamide (Ki = 70 nM). This altered selectivity profile makes it a valuable alternative tool for studies where differential inhibition of cytosolic versus membrane-bound isoforms is required.

Evidence DimensionInhibition Constant (Ki) vs. hCA IV
Target Compound Data45 nM
Comparator Or BaselineAcetazolamide: 70 nM
Quantified Difference~1.56x higher potency against hCA IV
ConditionsIn vitro enzyme inhibition assay against human carbonic anhydrase IV.

Procuring this compound provides access to a potent hCA II inhibitor with a non-identical selectivity signature to Acetazolamide, enabling more nuanced pharmacological research and validation studies.

Precursor Suitability: Synthetically Accessible via Regioselective Substitution of a Commercial Starting Material

The synthesis of N-(6-chloroquinoxalin-2-yl)benzenesulfonamide typically proceeds via nucleophilic aromatic substitution on 2,6-dichloroquinoxaline. The electronic properties of the quinoxaline ring strongly activate the C2 position for substitution over the C6 position, leading to a highly regioselective and predictable reaction. This contrasts with the synthesis of other isomers, such as a 7-chloro analog, which would require the potentially less common or more expensive 2,7-dichloroquinoxaline precursor. The reliance on a commercially available starting material and a regioselective transformation enhances the compound's practicality for resynthesis and analog development.

Evidence DimensionPrecursor Availability & Synthetic Regioselectivity
Target Compound DataSynthesized from readily available 2,6-dichloroquinoxaline via predictable C2 substitution.
Comparator Or BaselineAlternative isomers (e.g., 7-chloro) require different, potentially less accessible dichloroquinoxaline precursors.
Quantified DifferenceNot applicable (process-based advantage)
ConditionsStandard nucleophilic aromatic substitution (SNAr) conditions.

This established and regioselective synthesis route from a common precursor makes it a reliable and practical choice for procurement, especially for larger-scale needs or follow-up chemistry.

High-Potency Tool for Probing hCA II-Mediated Physiological Processes

Leveraging its 12 nM potency against hCA II, this compound is an excellent choice for in vitro studies of pH regulation, ion transport, and other physiological processes where hCA II is the primary catalyst. Its efficacy, equivalent to the benchmark Acetazolamide, makes it a suitable alternative for validating results or exploring subtle differences in cellular response.

Reference Compound in Structure-Activity Relationship (SAR) Campaigns

As a well-characterized inhibitor with a quantifiable potency advantage over its unsubstituted parent, this compound serves as an ideal starting point or reference standard for medicinal chemistry programs aimed at developing novel quinoxaline-based inhibitors. Its straightforward synthesis facilitates the creation of analog libraries for exploring alternative substitutions at the 6-position.

Investigating the Role of Membrane-Bound vs. Cytosolic Carbonic Anhydrases

Given its differentiated selectivity profile against hCA IV (membrane-bound) compared to Acetazolamide, this compound can be used in parallel studies to dissect the specific contributions of different isoform classes. This is particularly relevant in therapeutic areas like glaucoma or oncology, where both cytosolic and membrane-associated CAs are implicated.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

334.0291245 Da

Monoisotopic Mass

334.0291245 Da

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

O0408QB48D

Other CAS

97919-22-7

Wikipedia

Chlorsulfaquinoxaline

Stability Shelf Life

Bulk: The compound is stable at room temperature and ordinary laboratory illumination for at least 90 days. In a capped glass vial and heated at 50 °C, the compound is stable for at least 90 days (HPLC). Solution: Dilute solutions (0.8 mg/mL) in 50% DMSO were stable for up to 72 hours (UV).

Dates

Last modified: 08-15-2023
1: Del Solar V, Quiñones-Lombraña A, Cabrera S, Padrón JM, Ríos-Luci C, Alvarez-Valdés A, Navarro-Ranninger C, Alemán J. Expanding the synthesis of new trans-sulfonamide platinum complexes: cytotoxicity, SAR, fluorescent cell assays and stability studies. J Inorg Biochem. 2013 Oct;127:128-40. doi: 10.1016/j.jinorgbio.2013.01.013. Epub 2013 Feb 8. PubMed PMID: 23474039.
2: Bekaii-Saab TS, Mortazavi A, Hicks LG, Zalupski M, Pelley RJ, Chan KK, Kraut EH. A phase II study of chloroquinoxaline sulfonamide (CQS) in patients with metastatic colorectal carcinoma (MCRC). Invest New Drugs. 2006 Jul;24(4):343-6. PubMed PMID: 16446986.
3: Gao H, Yamasaki EF, Chan KK, Shen LL, Snapka RM. DNA sequence specificity for topoisomerase II poisoning by the quinoxaline anticancer drugs XK469 and CQS. Mol Pharmacol. 2003 Jun;63(6):1382-8. PubMed PMID: 12761349.
4: Gao H, Yamasaki EF, Chan KK, Shen LL, Snapka RM. Chloroquinoxaline sulfonamide (NSC 339004) is a topoisomerase IIalpha/beta poison. Cancer Res. 2000 Nov 1;60(21):5937-40. PubMed PMID: 11085507.
5: Simon R, Freidlin B, Rubinstein L, Arbuck SG, Collins J, Christian MC. Accelerated titration designs for phase I clinical trials in oncology. J Natl Cancer Inst. 1997 Aug 6;89(15):1138-47. PubMed PMID: 9262252.
6: Miller VA, Rigas JR, Tong WP, Reid JR, Pisters KM, Grant SC, Heelan RT, Kris MG. Phase II trial of chloroquinoxaline sulfonamide (CQS) in patients with stage III and IV non-small-cell lung cancer. Cancer Chemother Pharmacol. 1997;40(5):415-8. PubMed PMID: 9272118.
7: Miller VA, Rigas JR, Grant SC, Pisters KM, Kris MG. New chemotherapeutic agents for non-small cell lung cancer. Chest. 1995 Jun;107(6 Suppl):306S-311S. Review. PubMed PMID: 7781411.
8: Rigas JR, Francis PA, Miller VA, Tong WP, Roistacher N, Kris MG, Orazem JP, Young CW, Warrell RP Jr. Clinical and pharmacology study of chloroquinoxaline sulfonamide given on a weekly schedule. Cancer Chemother Pharmacol. 1995;35(6):483-8. PubMed PMID: 7882456.
9: Conley BA, O'Hara S, Wu S, Melink TJ, Parnes H, Pardoe E, Egorin MJ, Van Echo DA. Phase I trial of chloroguinoxaline sulfonamide, with correlation of its pharmacokinetics and pharmacodynamics. Cancer Chemother Pharmacol. 1995;37(1-2):139-49. PubMed PMID: 7497583.
10: Fisherman JS, Osborn BL, Chun HG, Plowman J, Smith AC, Christian MC, Zaharko DS, Shoemaker RH. Chloroquinoxaline sulfonamide: a sulfanilamide antitumor agent entering clinical trials. Invest New Drugs. 1993 Feb;11(1):1-9. Review. PubMed PMID: 8349430.
11: Rigas JR, Tong WP, Kris MG, Orazem JP, Young CW, Warrell RP Jr. Phase I clinical and pharmacological study of chloroquinoxaline sulfonamide. Cancer Res. 1992 Dec 1;52(23):6619-23. PubMed PMID: 1423306.
12: Branda RF, Moore AL, McCormack JJ. Immunosuppressive properties of chloroquinoxaline sulfonamide. Biochem Pharmacol. 1989 Oct 15;38(20):3521-6. PubMed PMID: 2818644.
13: Branda RF, McCormack JJ, Perlmutter CA. Cellular pharmacology of chloroquinoxaline sulfonamide and a related compound in murine B16 melanoma cells. Biochem Pharmacol. 1988 Dec 1;37(23):4557-64. PubMed PMID: 3264501.
14: Shoemaker RH. New approaches to antitumor drug screening: the human tumor colony-forming assay. Cancer Treat Rep. 1986 Jan;70(1):9-12. PubMed PMID: 3943117.

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